Antazoline-d5 Hydrochloride is synthesized from its non-deuterated counterpart, antazoline hydrochloride, which is derived from imidazole derivatives. The classification of this compound falls under the category of antihistamines, specifically those that act as H1 receptor antagonists. Its chemical structure can be represented as C17H14D5N3·HCl, where D denotes deuterium.
The synthesis of Antazoline-d5 Hydrochloride typically involves the introduction of deuterium into the antazoline framework. This can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis.
Antazoline-d5 Hydrochloride features a complex molecular structure characterized by an imidazole ring and an ethylenediamine backbone. The incorporation of deuterium alters the vibrational characteristics of the molecule, which can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Antazoline-d5 Hydrochloride participates in various chemical reactions typical for antihistamines, including:
These reactions are crucial for understanding the pharmacological behavior of antazoline-d5 and its interactions within biological systems.
Antazoline-d5 Hydrochloride functions primarily as an antagonist at the H1 histamine receptors. By blocking these receptors, it prevents histamine from exerting its effects, which include vasodilation and increased permeability of blood vessels. This mechanism results in reduced symptoms associated with allergic reactions such as itching and swelling.
Antazoline-d5 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining storage conditions and formulation strategies for pharmaceutical applications.
Antazoline-d5 Hydrochloride serves several important roles in scientific research:
Antazoline-d5 hydrochloride is a deuterated isotopologue of the first-generation antihistamine antazoline hydrochloride, where five hydrogen atoms (³H) are replaced by deuterium (²H or D). The deuterium atoms are specifically incorporated at the ortho and meta positions (C2, C3, C4, C5, C6) of the phenyl ring attached to the methylaniline nitrogen, as confirmed by its SMILES notation: Cl.[2H]c1c([2H])c([2H])c(N(CC2=NCCN2)Cc3ccc[c]c3)c([2H])c1[2H]
[2]. This strategic labeling preserves the molecule’s core pharmacophore—the imidazoline ring and tertiary nitrogen—while creating a distinct mass signature for analytical applications. The isotopic substitution follows stable isotope chemistry principles, leveraging deuterium’s negligible kinetic isotope effect in biological systems but significant mass difference (2.014 vs. 1.008 Da) for detection [7]. The structural integrity remains intact, as deuterium’s similar covalent radius (∼1.0 Å) to hydrogen minimizes steric perturbations.
The molecular formula of antazoline-d5 hydrochloride is C₁₇D₅H₁₃N₃·HCl, with a molecular weight of 305.837 g/mol—4.017 g/mol higher than its non-deuterated counterpart (C₁₇H₁₈N₃·HCl, 301.82 g/mol) [2] [6]. This mass shift arises from the five deuterium atoms at the phenyl ring, quantified via high-resolution mass spectrometry (accurate mass: 305.158) [2]. The IUPAC name, N-(cyclohexatrienylmethyl)-2,3,4,5,6-pentadeuterio-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline hydrochloride, explicitly defines the substitution sites [2]. Crucially, deuterium is absent from the imidazoline ring’s labile N-H position, ensuring the hydrogen-bonding capacity remains unaltered.
Table 1: Deuterium Substitution Pattern in Antazoline-d5 Hydrochloride
Position | Atom Type | Isotope | Chemical Environment |
---|---|---|---|
Phenyl C2 | Carbon-bound H | ²H (Deuterium) | Ortho to methylaniline N |
Phenyl C3 | Carbon-bound H | ²H (Deuterium) | Meta to methylaniline N |
Phenyl C4 | Carbon-bound H | ²H (Deuterium) | Para to methylaniline N |
Phenyl C5 | Carbon-bound H | ²H (Deuterium) | Meta to methylaniline N |
Phenyl C6 | Carbon-bound H | ²H (Deuterium) | Ortho to methylaniline N |
Imidazoline N1 | Nitrogen-bound H | ¹H (Hydrogen) | Exchangeable proton |
Antazoline-d5 hydrochloride exhibits solubility profiles similar to the non-deuterated form:
Mass Spectrometry & NMR Signatures: The 4 Da mass difference enables unambiguous distinction via LC-MS. In MS/MS spectra, fragments retaining the deuterated phenyl ring (e.g., m/z 212→214) show characteristic shifts [1] [7]. NMR reveals stark differences: the deuterated phenyl ring’s signals vanish in ¹H-NMR, while ¹³C-NMR displays isotopic coupling (²J₍C,D₎ ≈ 25 Hz) at C2–C6 [7].
Receptor Binding: Both compounds antagonize histamine H₁ receptors, but deuterium substitution may subtly alter pharmacokinetics. In vitro, antazoline hydrochloride binds H₁ receptors (Kᵢ ≈ nM range), blocking histamine-mediated responses [3] [8]. Antazoline-d5 is presumed equipotent, as deuterium does not modify electronic properties at labeled sites. However, in vivo metabolic studies suggest deuterated analogs may exhibit altered hepatic clearance due to the kinetic isotope effect on cytochrome P450 oxidation [7].
Analytical Utility: The deuterated form serves as an internal standard in quantitative bioanalysis. For example, it corrects matrix effects in LC-MS/MS quantification of antazoline in plasma, improving accuracy (e.g., inter-day precision <10% vs. 15% without internal standard) [6] [9].
Table 2: Comparative Properties of Antazoline-d5 HCl and Antazoline HCl
Property | Antazoline-d5 HCl | Antazoline HCl | Analytical Impact |
---|---|---|---|
Molecular Formula | C₁₇D₅H₁₃N₃·HCl | C₁₇H₁₈N₃·HCl | Mass shift in MS |
Molecular Weight | 305.837 g/mol | 301.82 g/mol | Baseline separation in LC |
¹H-NMR Phenyl Signals | Absent (C₂–C₆ positions) | δ 7.2–7.4 (multiplet) | Quantitation via isotope dilution |
Histamine H₁ Receptor Kᵢ | Preserved (similar to non-deuterated) | 10–100 nM [3] [8] | No functional change |
Primary Use | Internal standard, metabolic tracer | Pharmacological agent | Research vs. therapeutic |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: